4-(Diethylboranyl)pyridine
Overview
Description
4-(Diethylboranyl)pyridine is an organoboron compound that features a pyridine ring substituted with a diethylboranyl group at the fourth position
Mechanism of Action
Target of Action
It is known that pyridine derivatives play a crucial role in many biological systems . They are often used in drugs due to their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .
Mode of Action
The compound 4-(Diethylboranyl)pyridine interacts with its targets through a process known as inverse hydroboration . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the synthesis of 1,4-dihydropyridines (1,4-DHPs) . DHPs represent an important class of heterocyclic skeletons which prevalently exist in biologically active agents, pharmaceutically important molecules, and synthetically useful organic reductants . The inverse hydroboration reaction represents a new mode for pyridine functionalization .
Pharmacokinetics
It is known that pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability , which can influence the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylboranyl)pyridine typically involves the hydroboration of pyridine derivatives. One common method is the reaction of pyridine with diethylborane under controlled conditions. The process involves the addition of diethylborane to the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylboranyl)pyridine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Diethylboranyl)pyridine has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
4-(Diethylboranyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-(Diethylboranyl)thiophene: Contains a thiophene ring instead of pyridine.
4-(Diethylboranyl)furan: Features a furan ring instead of pyridine
Uniqueness: 4-(Diethylboranyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The nitrogen atom in the pyridine ring can coordinate with metal catalysts, enhancing the efficiency of catalytic reactions .
Properties
IUPAC Name |
diethyl(pyridin-4-yl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPMKLRAJIMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536672 | |
Record name | 4-(Diethylboranyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93830-58-1 | |
Record name | 4-(Diethylboranyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.